molecular formula C8H8N2S B3032555 3,4-dihydro-2(1H)-quinazolinethione CAS No. 22820-08-2

3,4-dihydro-2(1H)-quinazolinethione

Cat. No.: B3032555
CAS No.: 22820-08-2
M. Wt: 164.23 g/mol
InChI Key: VGNAMTKXQSLQJZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-quinazolinethione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring with a thione group at the second position

Mechanism of Action

Target of Action

3,4-Dihydro-2(1H)-quinazolinethione is a type of quinazoline, a class of fused heterocyclic ring systems containing multiple pharmacophores . Quinazolines are well established as biologically and pharmaceutically important compounds . They have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase .

Mode of Action

Quinazolines, in general, are known to interact with various targets in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors, and interaction with serotonin and dopamine receptors .

Biochemical Pathways

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This suggests that the compound may interact with biochemical pathways involving these substrates.

Result of Action

Quinazolines have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (egf) receptors of tyrosine kinase . This suggests that this compound may have similar effects.

Action Environment

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed using peg-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium . This suggests that the compound may be stable under various environmental conditions.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2(1H)-quinazolinethione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . Additionally, this compound interacts with β-adrenergic receptors, vasopressin receptors, and serotonin receptors, influencing various physiological processes . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with phosphodiesterases can lead to altered levels of cyclic AMP and cyclic GMP, which are crucial secondary messengers in cell signaling . This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its inhibition of phosphodiesterases results in increased levels of cyclic nucleotides, which can activate protein kinase A and other downstream signaling molecules . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary depending on the experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2(1H)-quinazolinethione typically involves the cyclization of 2-aminobenzylamines with carbon disulfide or thiourea under basic conditions. One common method includes the reaction of 2-aminobenzylamine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2(1H)-quinazolinethione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3,4-Dihydro-2(1H)-quinazolinethione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3,4-Dihydro-2(1H)-pyridones: These compounds share a similar bicyclic structure but with a pyridone group instead of a thione group.

    3,4-Dihydro-2(1H)-quinazolines: These compounds lack the thione group and have different chemical properties and biological activities.

Uniqueness: 3,4-Dihydro-2(1H)-quinazolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3,4-dihydro-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNAMTKXQSLQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394603
Record name 3,4-dihydro-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22820-08-2
Record name NSC158596
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dihydro-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminomethyl-phenylamine (6.35 g, 52 mmol) and triethylamine (16.8 ml, 120 mmol) in ether (150 ml) was added dropwise a solution of thiophosgene (4.6 ml, 60 mmol) in ether (40 mL), at −78° C. over 1 h. After warming to rt a precipitate was filtered, washed thoroughly with ether, dissolved in methanol (200 mL) and treated with solid KOH (6.7 g, 120 mmol). The mixture was stirred for 15 min, filtered, and the filtrate was concentrated under reduced pressure to obtaine a residue which was recrystallized from methanol/water to give an off-white solid 7.43 g (87%). 1H NMR (500 MHz, DMSO-D6) δ 4.35 (s, 1H) 6.92 (d, J=7.93 Hz, 1H) 6.96 (m, 1H) 7.08 (d, J=7.32 Hz, 1H) 7.15 (m, 1H) 8.59 (s, 1H) 10.36 (s, 1H). MS (ESI) m/z 165 (MH+); HPLC (Column YMC Xterra OSD 4.6×33 mm S 7) Rt 0.81 min; Purity (96%).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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